molecular formula C15H21NO2 B15254108 Tert-butyl 4-phenylpyrrolidine-3-carboxylate

Tert-butyl 4-phenylpyrrolidine-3-carboxylate

Cat. No.: B15254108
M. Wt: 247.33 g/mol
InChI Key: PWKLLLMGZOWOCC-UHFFFAOYSA-N
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Description

Tert-butyl 4-phenylpyrrolidine-3-carboxylate is a pyrrolidine-based compound featuring a phenyl group at the 4-position of the pyrrolidine ring and a tert-butyl ester moiety at the 3-position. Its molecular formula is C₁₇H₂₅NO₄, with a molecular weight of 307.4 g/mol . This compound is primarily utilized in pharmaceutical research and organic synthesis as an intermediate, leveraging the tert-butyl ester group as a protective moiety for carboxylic acids during multi-step reactions. The phenyl substituent contributes to steric bulk and modulates electronic properties, influencing reactivity and interaction with biological targets.

Key properties include:

  • Stability: Stable under recommended storage conditions (room temperature, dry environment) .
  • Safety: No significant hazards identified in its Safety Data Sheet (SDS), though standard precautions for handling organic compounds apply (e.g., avoiding skin/eye contact) .

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

tert-butyl 4-phenylpyrrolidine-3-carboxylate

InChI

InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)13-10-16-9-12(13)11-7-5-4-6-8-11/h4-8,12-13,16H,9-10H2,1-3H3

InChI Key

PWKLLLMGZOWOCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CNCC1C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-phenylpyrrolidine-3-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of iso-butoxycarbonyl chloride (i-BuOCOCl) via the mixed anhydride method . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like sodium hydride (NaH) to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-phenylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound Phenyl (C₆H₅) at C4; tert-butyl ester at C3 C₁₇H₂₅NO₄ 307.4 Ester, pyrrolidine
Tert-butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate 2-(Trifluoromethyl)phenyl at C4; dihydropyridine ring C₁₇H₂₀F₃NO₂ 328.3 Trifluoromethyl, dihydropyridine
Tert-butyl 3-amino-4-phenylpyrrolidine-1-carboxylate Phenyl at C4; amino (-NH₂) at C3 C₁₅H₂₂N₂O₂ 262.3 Amino, ester
Tert-butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate Hydroxyl (-OH), methyl (-CH₃), and trifluoromethyl (-CF₃) at C3; methyl at C4 C₁₁H₁₈F₃NO₃ 281.3 Hydroxyl, trifluoromethyl

Key Observations :

  • Electronic Effects: The trifluoromethyl group in the dihydropyridine analog (C₁₇H₂₀F₃NO₂) introduces strong electron-withdrawing properties, enhancing metabolic stability compared to the phenyl group in the target compound .
  • Reactivity: The amino group in C₁₅H₂₂N₂O₂ increases nucleophilicity, making it suitable for coupling reactions (e.g., amide bond formation), unlike the ester group in the target compound .
  • Steric Effects : The tert-butyl ester in the target compound provides steric hindrance, slowing hydrolysis compared to smaller esters (e.g., methyl or ethyl).

Key Observations :

  • Reagents: Sulfuryl chloride () is used for cyclization, while amino group introduction () may require reducing agents like H₂/Pd-C.
  • Purification : All analogs rely on column chromatography, but solvent gradients vary (e.g., 0–40% EtOAc/hexane for trifluoromethyl derivatives ).

Key Observations :

  • Bioavailability : Trifluoromethyl groups () enhance lipophilicity and blood-brain barrier penetration, making them valuable in central nervous system (CNS) drug design.

Biological Activity

Tert-butyl 4-phenylpyrrolidine-3-carboxylate (TBPPC) is a chiral compound that has garnered significant attention in pharmacological research due to its diverse biological activities. This article delves into the mechanisms of action, potential therapeutic applications, and relevant case studies related to TBPPC.

Chemical Structure and Properties

  • Molecular Formula : C15H21NO2
  • Molecular Weight : 247.33 g/mol
  • Structure : The compound features a pyrrolidine ring substituted with a phenyl group and a tert-butyl ester, contributing to its unique chemical reactivity and biological activity.

TBPPC exhibits its biological effects primarily through interactions with specific molecular targets, including receptors and enzymes. The following mechanisms have been identified:

  • Receptor Antagonism : TBPPC has been studied as a potential neurokinin-1 (NK1) receptor antagonist, which may provide therapeutic benefits for conditions such as nausea, depression, and anxiety by inhibiting the action of substance P, a neuropeptide involved in pain signaling and inflammation.
  • Enzyme Inhibition : It can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction can lead to alterations in various biochemical pathways.

Biological Activity

The biological activity of TBPPC has been explored in various studies, indicating its potential in different therapeutic contexts:

  • Neuroprotective Effects : In vitro studies have shown that TBPPC can protect astrocytes against toxicity induced by amyloid beta (Aβ) peptides. For instance, when treated with Aβ1-42, cell viability improved significantly with TBPPC compared to control groups .
  • Antioxidant Properties : TBPPC has demonstrated moderate protective effects against oxidative stress induced by scopolamine in animal models. It reduced malondialdehyde (MDA) levels, indicating its potential as an antioxidant agent .
  • Enzyme Interaction Studies : Research indicates that TBPPC can influence enzyme-substrate interactions and protein-ligand binding, which is crucial for drug design and development.

Study 1: Neuroprotective Activity Against Aβ

  • Objective : To evaluate the protective effects of TBPPC on astrocytes exposed to Aβ1-42.
  • Methodology : Astrocyte cultures were treated with Aβ1-42 alone or in combination with TBPPC.
  • Findings : TBPPC significantly improved cell viability (62.98% vs. 43.78% in control), suggesting its protective role against Aβ-induced toxicity .

Study 2: Antioxidant Activity in Scopolamine Model

  • Objective : To assess the antioxidant properties of TBPPC in vivo.
  • Methodology : Rats were administered scopolamine, followed by treatment with TBPPC.
  • Findings : TBPPC reduced MDA levels significantly compared to the scopolamine group, although not as effectively as galantamine .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
NeuroprotectiveIncreased astrocyte viability
AntioxidantReduced MDA levels
NK1 Receptor AntagonismPotential therapeutic implications

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